molecular formula C18H15F3N2S B11525324 N-(2,3-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

N-(2,3-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B11525324
M. Wt: 348.4 g/mol
InChI Key: CCGMKERPSZKAGQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a thiazole ring, and aromatic substituents

Preparation Methods

The synthesis of N-(2,3-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2,3-dimethylphenyl isothiocyanate with 2-bromo-1-phenyl-1-(trifluoromethyl)ethanone under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

N-(2,3-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the thiazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

    N-(2,3-dimethylphenyl)-5-phenyl-4-(difluoromethyl)-1,3-thiazol-2-amine: This compound has a difluoromethyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.

    N-(2,3-dimethylphenyl)-5-phenyl-4-(methyl)-1,3-thiazol-2-amine:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15F3N2S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H15F3N2S/c1-11-7-6-10-14(12(11)2)22-17-23-16(18(19,20)21)15(24-17)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,22,23)

InChI Key

CCGMKERPSZKAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=C(S2)C3=CC=CC=C3)C(F)(F)F)C

Origin of Product

United States

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